N-(3-hydroxyphenyl)-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Overview
Description
N-(3-hydroxyphenyl)-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate pyridine derivatives.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiols or disulfides.
Final Assembly: The final compound can be assembled by coupling the triazole derivative with the hydroxyphenyl acetamide under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the triazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfanyl group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be studied for its reactivity and potential as a building block for more complex molecules. Its unique structure may allow for the development of new synthetic methodologies.
Biology
In biology, the compound may be investigated for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, making this compound a candidate for drug discovery.
Medicine
In medicine, the compound may be explored for its therapeutic potential
Industry
In industry, the compound may be used as an intermediate in the synthesis of other valuable chemicals or materials. Its unique properties may also make it useful in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by binding to specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxyphenyl)-2-{[4-(2-methylpropyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared with other triazole derivatives, such as fluconazole, itraconazole, and voriconazole, which are known for their antifungal activities.
Unique Features: The unique features of this compound include its specific substitution pattern on the triazole ring and the presence of the hydroxyphenyl and pyridine groups, which may confer unique biological activities and reactivity.
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-2-[[4-(2-methylpropyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-13(2)11-24-18(14-5-4-8-20-10-14)22-23-19(24)27-12-17(26)21-15-6-3-7-16(25)9-15/h3-10,13,25H,11-12H2,1-2H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRLZYIMZXYMKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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